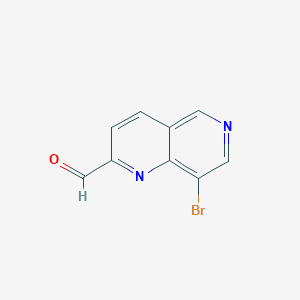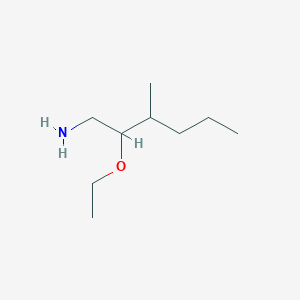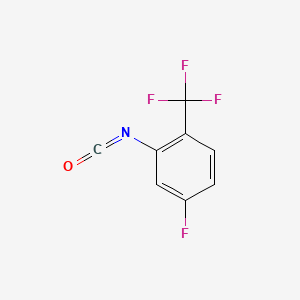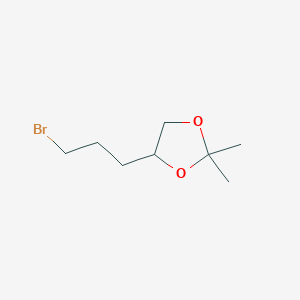
4-Bromo-3-fluoro-5-nitrobenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-3-fluoro-5-nitrobenzaldehyde is an organic compound with the molecular formula C7H3BrFNO3 It is a derivative of benzaldehyde, where the benzene ring is substituted with bromine, fluorine, and nitro groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-fluoro-5-nitrobenzaldehyde typically involves multi-step reactions starting from benzaldehyde derivatives. One common method includes:
Nitration: Introduction of the nitro group to the benzene ring using a mixture of concentrated nitric acid and sulfuric acid.
Bromination: Addition of the bromine atom using bromine or N-bromosuccinimide (NBS) under specific conditions.
Fluorination: Introduction of the fluorine atom, often using a fluorinating agent like potassium fluoride (KF) in a suitable solvent.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Bromo-3-fluoro-5-nitrobenzaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction of the nitro group to an amine using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions where the bromine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: H2 gas with a palladium or platinum catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) in methanol.
Major Products:
Oxidation: 4-Bromo-3-fluoro-5-nitrobenzoic acid.
Reduction: 4-Bromo-3-fluoro-5-aminobenzaldehyde.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Bromo-3-fluoro-5-nitrobenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 4-Bromo-3-fluoro-5-nitrobenzaldehyde involves its reactive functional groups. The nitro group is an electron-withdrawing group, making the compound susceptible to nucleophilic attack. The bromine and fluorine atoms also influence the reactivity and stability of the compound. These interactions are crucial in its role as an intermediate in various chemical reactions .
Vergleich Mit ähnlichen Verbindungen
- 4-Bromo-3-nitrobenzaldehyde
- 4-Fluoro-3-nitrobenzaldehyde
- 4-Bromo-3-fluorobenzaldehyde
Comparison: 4-Bromo-3-fluoro-5-nitrobenzaldehyde is unique due to the presence of both bromine and fluorine atoms along with the nitro group. This combination of substituents imparts distinct reactivity and properties compared to its analogs. For instance, the presence of fluorine can enhance the compound’s stability and influence its electronic properties, making it more suitable for specific applications .
Eigenschaften
Molekularformel |
C7H3BrFNO3 |
|---|---|
Molekulargewicht |
248.01 g/mol |
IUPAC-Name |
4-bromo-3-fluoro-5-nitrobenzaldehyde |
InChI |
InChI=1S/C7H3BrFNO3/c8-7-5(9)1-4(3-11)2-6(7)10(12)13/h1-3H |
InChI-Schlüssel |
QGTRKWXANNCIDM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])Br)F)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


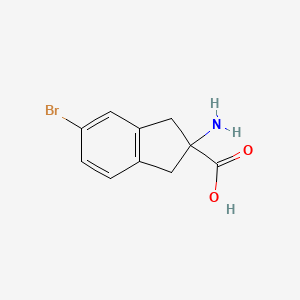
![2-{7-Oxaspiro[3.5]nonan-6-yl}ethan-1-amine](/img/structure/B13571246.png)
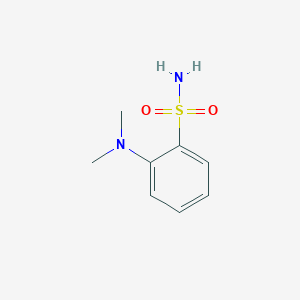
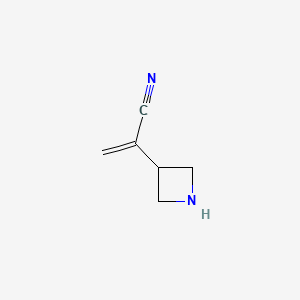
![3-amino-N-methyl-2-[(4-methylphenyl)methyl]propanamidehydrochloride](/img/structure/B13571266.png)

![4-(3-aminopropoxy)-N-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxyphenyl]butanamide hydrochloride](/img/structure/B13571280.png)

